(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride
Description
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a halogenated pyrazole derivative with a methanamine hydrochloride moiety. Its molecular formula is C₇H₁₂BrN₃·HCl, and it features a pyrazole ring substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, and a methanamine group at the 5-position, which is protonated as a hydrochloride salt. This compound is of interest in medicinal and synthetic chemistry due to the versatility of pyrazole scaffolds in drug discovery and catalysis .
Properties
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.ClH/c1-2-10-6(3-8)5(7)4-9-10;/h4H,2-3,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHSBZSBPREQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves the halogenation of a pyrazole ring followed by the introduction of an ethyl group and a methanamine moiety. The reaction conditions typically involve the use of brominating agents and appropriate solvents to facilitate the halogenation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.
Common reagents used in these reactions include brominating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula CHBrN and is characterized by a pyrazole ring substituted with a bromine atom and an ethyl group. Its hydrochloride form enhances solubility, making it suitable for various applications.
Medicinal Chemistry
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride is utilized as an intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
Key Uses:
- Development of drugs targeting specific enzymes or receptors.
- Synthesis of novel anticancer agents due to its potential inhibitory effects on cellular processes.
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties. Studies suggest that brominated compounds can influence radical reactions within cells, potentially leading to apoptosis in cancer cells.
Mechanisms:
- Interaction with cellular components or enzymes.
- Possible inhibition of oxidative phosphorylation pathways, which are crucial for energy production in cells.
Case Studies:
Several studies have demonstrated the efficacy of brominated pyrazoles in inhibiting tumor growth in vitro and in vivo models. For instance, compounds structurally related to (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine have shown promising results in reducing the viability of cancer cell lines through apoptosis induction.
Agrochemicals
This compound is also explored for its potential applications in agrochemicals. Its structure allows it to act as a herbicide or pesticide, contributing to the development of safer agricultural practices.
Mechanism of Action
The mechanism of action of (4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
(4-Bromo-5-chloro-1-methyl-1H-pyrazol-3-yl)methanamine Hydrochloride
This analog (CID 137952161, C₅H₇BrClN₃·HCl ) shares the methanamine hydrochloride group but differs in substituents and pyrazole ring positions:
- Substituents : A bromine at the 4-position, a chlorine at the 5-position, and a methyl group at the 1-position (vs. ethyl in the target compound).
- The additional chlorine introduces greater electronegativity, which may alter reactivity in cross-coupling reactions .
| Property | Target Compound | Analog (CID 137952161) |
|---|---|---|
| Molecular Formula | C₇H₁₂BrN₃·HCl | C₅H₇BrClN₃·HCl |
| Molecular Weight | 273.56 g/mol | 261.50 g/mol |
| Key Substituents | 4-Br, 1-Ethyl, 5-methanamine | 4-Br, 5-Cl, 1-Methyl, 3-methanamine |
Thiazole-Based Methanamine Hydrochlorides
Compounds like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (C₁₀H₉ClN₂S·HCl) feature a thiazole core instead of pyrazole:
- Structural Differences : Thiazole contains sulfur and nitrogen, while pyrazole has two adjacent nitrogen atoms.
- Pyrazoles are more π-electron-deficient, favoring interactions in aromatic stacking .
Substituent Effects on Physicochemical Properties
Halogen Influence
- Bromine vs. Chlorine offers milder electronic effects but lower molecular weight .
Alkyl Group Variations
- Ethyl (Target) vs. Methyl (Analog) :
Spectral Data Comparison
- IR Spectroscopy : NH/amine stretches (~3385 cm⁻¹) are consistent across methanamine hydrochlorides. Thiazole derivatives show additional S=O or C=S peaks absent in pyrazoles .
- NMR : Ethyl groups in the target compound resonate at δ ~1.3–1.5 (CH₃) and ~4.0 (CH₂), whereas methyl groups appear at δ ~2.3–2.5 .
Biological Activity
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of this compound is C6H10BrN3·HCl. The presence of the bromine atom and the ethyl group in the pyrazole ring contributes to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific cellular components or enzymes. Brominated compounds are known to participate in radical reactions, influencing cellular processes such as oxidative phosphorylation inhibition .
Biochemical Pathways
While specific pathways affected by this compound are not fully characterized, brominated derivatives often exhibit diverse pharmacological activities. Research indicates that they may impact:
- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Anticancer Activity : Induction of apoptosis in cancer cells via modulation of signaling pathways.
- Anti-inflammatory Effects : Suppression of pro-inflammatory cytokines and mediators .
Antimicrobial Properties
Recent studies have shown that pyrazole derivatives, including this compound, exhibit significant antibacterial activity. The compound demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies revealed that it can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several models. It has been shown to reduce inflammation markers and cytokine levels in animal models of inflammation, indicating its promise for treating inflammatory diseases .
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Antimicrobial Efficacy : A study conducted on various microbial strains demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of Staphylococcus aureus.
- Cancer Cell Line Studies : In a comparative analysis with standard chemotherapeutics, this compound showed a 50% reduction in cell viability at concentrations lower than those required for conventional drugs.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups.
Data Tables
Q & A
Basic: What synthetic strategies are recommended for preparing (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanamine hydrochloride?
Answer:
The compound can be synthesized via multi-step routes involving cyclization and functionalization. A common approach involves:
- Step 1: Reacting a pyrazole precursor (e.g., 1-ethyl-1H-pyrazol-5-yl methanamine) with brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) to introduce the bromo substituent at the 4-position .
- Step 2: Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol.
Key considerations: Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. Characterization via -NMR and IR spectroscopy is critical to confirm intermediate structures .
Advanced: How can synthetic yields be optimized while minimizing byproducts in brominated pyrazole derivatives?
Answer:
Optimization involves:
- Catalyst screening: Transition-metal catalysts (e.g., CuBr) can enhance regioselectivity during bromination .
- Temperature control: Lower temperatures (e.g., 0°C) reduce side reactions like over-bromination.
- Purification techniques: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC resolves byproducts.
Data contradiction resolution: If unexpected peaks appear in -NMR, compare with computational predictions (e.g., DFT-based chemical shift simulations) to identify impurities .
Basic: What analytical methods validate the structure of this compound?
Answer:
- X-ray crystallography: Provides definitive confirmation of the 3D structure and bromine placement. SHELX software (e.g., SHELXL) is widely used for refinement .
- Spectroscopy:
Advanced: How can conflicting crystallographic data (e.g., thermal parameters) be resolved during refinement?
Answer:
- SHELXL refinement: Use the TWIN and BASF commands to model twinning or disorder. Adjust the U parameters for atoms with high thermal motion .
- Validation tools: Check the R-factor convergence and leverage the ADDSYM algorithm in PLATON to detect missed symmetry elements.
Case study: For a structurally similar compound, anisotropic displacement parameters (ADPs) were refined iteratively, reducing the R1 value from 0.08 to 0.03 .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
- Accelerated stability studies: Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
- pH-dependent stability: Test solubility and decomposition in buffers (pH 1–12) using UV-Vis spectroscopy.
Key finding: Hydrochloride salts of pyrazole derivatives typically exhibit greater stability in acidic conditions due to protonation of the amine group .
Advanced: What experimental designs evaluate the compound’s bioactivity while addressing false positives?
Answer:
- Dose-response assays: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC values. Include positive controls (e.g., known kinase inhibitors) to validate assay conditions.
- Counter-screening: Test against unrelated targets (e.g., GPCRs) to rule out non-specific binding.
Example: In antimicrobial studies, pyrazole derivatives showed MIC values of 2–8 µg/mL against S. aureus, but cytotoxicity assays (e.g., MTT on HEK293 cells) confirmed selectivity .
Basic: How is purity quantified, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC: Aim for ≥95% purity (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
- Elemental analysis: Carbon, hydrogen, and nitrogen content should deviate ≤0.4% from theoretical values.
Note: Trace solvents (e.g., DMF) must be <500 ppm, verified via GC-MS .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Maestro to dock the compound into target proteins (e.g., kinases). The bromine atom may form halogen bonds with backbone carbonyls.
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
Case study: A pyrazole-based inhibitor showed a binding energy of −9.2 kcal/mol with EGFR kinase, correlating with experimental IC = 12 nM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
